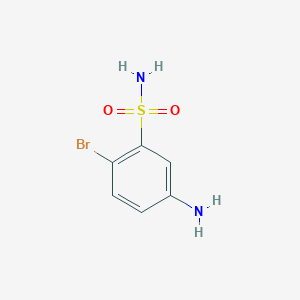

5-Amino-2-bromobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-bromobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQORKUKDEPBSFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300523 | |

| Record name | 5-Amino-2-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-51-9 | |

| Record name | 5-Amino-2-bromobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100367-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Amino 2 Bromobenzenesulfonamide

Established Synthetic Routes for Direct Compound Generation

A plausible and established synthetic pathway for 5-Amino-2-bromobenzenesulfonamide commences with the commercially available precursor, 2-bromo-5-nitroaniline. This multi-step synthesis involves a sequence of foundational organic reactions to introduce the sulfonamide functionality and subsequently reveal the amine group.

The proposed synthetic route is as follows:

Diazotization and Sulfonyl Chloride Formation: The synthesis initiates with the diazotization of 2-bromo-5-nitroaniline. This reaction is typically carried out in the presence of a cold, acidic solution of sodium nitrite (B80452) to form a diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction, where it is treated with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 2-bromo-5-nitrobenzenesulfonyl chloride.

Amination: The resulting 2-bromo-5-nitrobenzenesulfonyl chloride is then reacted with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, to form 2-bromo-5-nitrobenzenesulfonamide. This nucleophilic substitution reaction at the sulfonyl chloride group is a standard method for the formation of sulfonamides.

Reduction of the Nitro Group: The final step involves the selective reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with a palladium catalyst, to afford the target compound, this compound.

Reaction Conditions and Reagent Selection

The success of this synthetic sequence is highly dependent on the careful control of reaction conditions and the appropriate selection of reagents for each step.

| Step | Reaction | Reagents | Key Conditions |

| 1 | Diazotization & Sulfonyl Chlorination | 2-bromo-5-nitroaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Sulfur Dioxide (SO₂), Copper(I) Chloride (CuCl) | Low temperature (0-5 °C) for diazotization to prevent decomposition of the diazonium salt. |

| 2 | Amination | 2-bromo-5-nitrobenzenesulfonyl chloride, Ammonia (NH₃) | Can be performed in a suitable solvent like dioxane or THF. The reaction is typically exothermic and may require cooling. |

| 3 | Nitro Reduction | 2-bromo-5-nitrobenzenesulfonamide, Tin(II) Chloride (SnCl₂) or Hydrogen (H₂) with Palladium on Carbon (Pd/C) | For SnCl₂ reduction, an acidic medium (HCl) is used. Catalytic hydrogenation is performed under a hydrogen atmosphere. |

Optimization Strategies for Enhanced Yield and Purity

To maximize the yield and purity of this compound, several optimization strategies can be employed throughout the synthetic process.

Diazotization and Sulfonyl Chlorination: The temperature of the diazotization reaction is critical; maintaining a temperature between 0 and 5 °C is crucial to prevent the premature decomposition of the unstable diazonium salt. The slow, controlled addition of sodium nitrite solution to the acidic solution of the aniline (B41778) is also important to avoid localized overheating and side reactions.

Amination: The concentration of the ammonia source and the reaction temperature should be carefully monitored to control the rate of amination and minimize the formation of byproducts. The use of a sealed reaction vessel may be necessary when using gaseous ammonia to ensure sufficient pressure and concentration.

Nitro Group Reduction: The choice of reducing agent can significantly impact the outcome. While tin(II) chloride is effective, the workup can sometimes be challenging. Catalytic hydrogenation offers a cleaner alternative, but the catalyst activity and reaction conditions (pressure and temperature) must be optimized to ensure complete reduction without affecting the bromo or sulfonamide functionalities.

Purification: Each intermediate and the final product should be purified to remove impurities and unreacted starting materials. Techniques such as recrystallization, column chromatography, and washing with appropriate solvents are essential for obtaining a high-purity product. The choice of solvent for recrystallization is critical for obtaining well-formed crystals and high recovery.

Novel and Advanced Synthetic Approaches Applicable to Related Sulfonamides

Beyond the classical synthetic routes, modern organic chemistry offers several advanced methodologies that, while not yet specifically reported for this compound, are highly applicable to the synthesis of related aryl sulfonamides and could be adapted for its production.

Palladium-Catalyzed Arylation Techniques

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen and carbon-sulfur bonds, offering efficient and versatile methods for the synthesis of sulfonamides.

Buchwald-Hartwig Amination: This powerful reaction enables the coupling of an amine with an aryl halide or triflate. In the context of this compound, one could envision a strategy where a pre-formed sulfonamide is coupled with a suitably protected bromoaniline derivative. For instance, the Buchwald-Hartwig amination of an aryl halide with a sulfonamide can be a direct route to N-arylsulfonamides. thieme-connect.comnih.govthieme-connect.com The development of specialized ligands has significantly expanded the scope of this reaction to include a wide range of substrates. acs.orgnih.gov

Palladium-Catalyzed Chlorosulfonylation: A palladium-catalyzed method for the preparation of arylsulfonyl chlorides from arylboronic acids has been developed. nih.gov This process exhibits significant functional group tolerance and could be applied to a boronic acid precursor of this compound, followed by amination. nih.gov

Metal-Free Synthetic Pathways

The development of metal-free synthetic methods is a growing area of research, driven by the desire to reduce cost and environmental impact. Several metal-free approaches for the synthesis of sulfonamides have been reported.

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. Metal-free photocatalytic methods for the synthesis of acylsulfonamides from sodium organosulfinates and hydroxamic acids have been developed. acs.org Additionally, photocatalytic approaches can convert carboxylic acids directly into sulfonamides, offering a novel disconnection. nih.gov

Electrochemical Synthesis: Electrochemical methods provide a green and efficient alternative for the synthesis of sulfonamides. A dehydrogenative electrochemical protocol allows for the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide, and amines, avoiding the need for pre-functionalized starting materials. nih.gov

Iodine-Mediated Reactions: A metal-free approach using an iodine-tert-butyl hydroperoxide (TBHP) system can efficiently promote the sulfonylation of N-hydroxy sulfonamides with amines. rsc.orgrsc.org This method offers mild reaction conditions and utilizes cost-effective reagents. rsc.orgrsc.org

Diversity-Oriented Synthesis (DOS) Strategies

Diversity-oriented synthesis aims to produce a wide range of structurally diverse molecules from a common starting material or a series of related building blocks. These strategies are particularly valuable in drug discovery for the rapid generation of compound libraries.

Scaffold Diversity: A "branching-folding" synthetic strategy can afford a range of diverse cyclic benzo-sulfonamide scaffolds. nih.gov While focused on cyclic structures, the principles of using common intermediates to generate diverse outputs could be applied to the synthesis of a library of substituted aminosulfonamides.

Multicomponent Reactions: Aziridine-based multicomponent polymerization has been used to create poly(sulfonamide ester)s with diverse building blocks. rsc.org Such strategies, which combine multiple reactants in a single step, could be adapted for the efficient synthesis of a variety of sulfonamide-containing small molecules.

Synthesis of Key Precursors and Strategic Intermediates

A critical precursor for the target sulfonamide is an appropriately substituted benzenesulfonyl chloride. A common route to this intermediate begins with a substituted aniline, which undergoes diazotization followed by a sulfonyl chlorination reaction. For instance, a plausible precursor to this compound is 2-bromo-5-nitrobenzenesulfonyl chloride. uni.lunih.gov The nitro group serves as a precursor to the final amino group, which can be introduced via reduction in a later step.

The synthesis of such brominated benzenesulfonyl chlorides can be achieved from a corresponding bromoaniline derivative. A general and industrially applicable method involves reacting the aniline with an acid, such as hydrochloric acid, followed by the addition of sodium nitrite at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is then reacted with a sulfur dioxide source and a catalyst, like cuprous chloride, in the presence of a chlorinating agent such as thionyl chloride to yield the desired sulfonyl chloride. google.com This process, a variation of the Sandmeyer reaction, is adaptable for various substituted anilines. google.com

Alternative methods for generating sulfonyl chlorides include the direct chlorosulfonation of a substituted benzene (B151609) or the oxidation of thiols or their derivatives. google.com However, direct chlorosulfonation can sometimes lead to mixtures of isomers, making the diazotization route preferable for achieving specific substitution patterns.

Table 1: Selected Methods for Benzenesulfonyl Chloride Synthesis

| Starting Material Type | Key Reagents | Reaction Type | Reference |

| Substituted Aniline | 1. NaNO₂, HCl2. SO₂, CuCl₂ | Diazotization/Sandmeyer | google.com |

| 4-Nitrochlorobenzene | 1. Na₂S, S2. Cl₂, SOCl₂ | Multi-step conversion | google.com |

This table presents generalized methods adaptable for the synthesis of specific brominated precursors.

The foundation of the target molecule is a specifically substituted benzene ring. The synthesis of the required amine-substituted benzene precursor, such as 4-bromo-3-nitroaniline (B1268468), is a key step. The strategic placement of substituents is crucial and is governed by the directing effects of the groups already present on the aromatic ring. libretexts.org

A common strategy involves the nitration of a brominated aniline derivative. For example, starting with 4-bromoaniline, acetylation of the amino group is performed to protect it and to help direct the incoming nitro group. The resulting 4-bromoacetanilide can then be nitrated. The acetyl group directs the nitration to the ortho position (position 2). Subsequent hydrolysis of the acetyl group under acidic conditions yields the desired 4-bromo-2-nitroaniline. prepchem.com A similar approach could be envisioned to create a 4-bromo-3-nitroaniline precursor from a different starting material.

Another viable method involves the bromination of a nitroaniline. For example, a process for preparing bromo-nitroaniline intermediates involves reacting a nitroaniline compound with a bromide source in an aqueous acidic solution, followed by the addition of an oxidizing agent like a chlorate (B79027) solution to generate the brominating species in situ. google.com The regioselectivity of this reaction depends on the starting nitroaniline and reaction conditions.

Table 2: Representative Reactions for Synthesizing Substituted Anilines

| Starting Material | Reagents | Product | Reference |

| 4-Bromoaniline | 1. Acetic Anhydride2. HNO₃3. HCl, H₂O | 4-Bromo-2-nitroaniline | prepchem.com |

| 4-Nitroaniline | NaBr/NaBrO₃, Acid | 2,6-Dibromo-4-nitroaniline | rsc.org |

| Nitroaniline Compound | Bromide, Inorganic Acid, Chlorate | Bromo-nitroaniline | google.com |

This table showcases examples of reactions to produce key amine-substituted benzene intermediates.

Once synthesized, this compound itself becomes a strategic intermediate, with its primary amino group providing a reactive handle for diversification. This versatility is widely exploited in the synthesis of libraries of sulfonamide-linked heterocyclic compounds, which are of significant interest in drug discovery. nih.govfrontiersin.org

The amino group of the sulfonamide can react as a nucleophile with various electrophiles to construct a wide array of heterocyclic systems. frontiersin.org For instance, aminobenzenesulfonamides can be condensed with intermediates like methyl carbimidates to form sulfonyl-carboximidamides, which are precursors to nitrogen-containing heterocycles. nih.gov

Furthermore, the amino group can be functionalized and then cyclized to form diverse five-membered heterocyclic rings like triazoles or oxadiazoles. nih.gov This "tail" approach, where moieties are attached to the free amino group of a benzenesulfonamide (B165840), is a cornerstone of modern medicinal chemistry for developing inhibitors of enzymes such as carbonic anhydrases. nih.gov The synthesis of these derivatives often involves multi-step sequences, for example, reacting the amino group with reagents that introduce functionalities capable of intramolecular cyclization. The resulting heterocyclic sulfonamides are valuable building blocks for creating novel therapeutic agents. researchgate.netopen.ac.uknih.gov

Table 3: Examples of Heterocycles Derived from Aminosulfonamides

| Heterocycle Class | General Reagents/Reaction | Application/Significance | Reference |

| Sulfonyl-carboximidamides | Heterocyclic methyl carbimidates | Antimicrobial agents | nih.gov |

| Triazoles/Oxadiazoles | Isocyanates, Phosgene derivatives, etc. followed by cyclization | Carbonic Anhydrase Inhibitors | nih.gov |

| Fused Heterocycles | Multi-component reactions (e.g., with aldehydes, diketones) | Diversity-Oriented Synthesis | frontiersin.org |

This table illustrates how aminosulfonamides can be used to generate complex heterocyclic structures.

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Bromine Reactivity within the Sulfonamide Moiety

The presence of a bromine atom on the benzene (B151609) ring and its potential involvement in reactions at the nitrogen of the sulfonamide group (as an N-bromo species) are central to the compound's reactivity profile.

N-Bromobenzenesulfonamide (an oxidized form of benzenesulfonamide (B165840), often referred to as Bromamine-B or BAB) is a key species in studying the oxidative potential of this class of compounds. Kinetic studies on the oxidation of various substrates, such as monosaccharides and amino acids, by N-bromobenzenesulfonamide in different media have provided significant mechanistic insights.

Kinetic investigations into the oxidation of monosaccharides like D-fructose, D-glucose, and others by Bromamine-B in an alkaline medium revealed that the reactions exhibit zero-order dependence on the oxidant concentration and fractional-order dependence on both the substrate and hydroxide (B78521) ion concentrations. epa.gov The rates tend to plateau at higher concentrations of the sugar and the base. epa.gov The rate of reaction is only slightly increased by a decrease in the dielectric constant of the medium, while the ionic strength and the addition of reaction products like benzenesulfonamide have no significant effect. epa.gov

Further studies on structural isomers highlight that the kinetics are typically first-order with respect to both the oxidant and the substrate, with a fractional order dependence on the acid concentration. researchgate.net The dielectric constant of the medium shows an inverse proportionality to the reaction rate. researchgate.net

The thermodynamics of related proton-transfer reactions have also been explored. For instance, the reaction between bromophenol blue and various aromatic amines in aprotic solvents like toluene (B28343) and chlorobenzene (B131634) has been studied. These investigations reveal a multi-step mechanism, often starting with a rapid pre-equilibrium to form a hydrogen-bonded intermediate, followed by a slower intramolecular conversion to an ion-pair complex. researchgate.net

Table 1: Kinetic Parameters for the Oxidation of Monosaccharides by Bromamine-B This table is a representative example based on typical findings in the literature; specific values may vary based on the exact monosaccharide and reaction conditions.

| Parameter | Observed Dependence | Interpretation |

|---|---|---|

| [Oxidant] | Zero-order | The oxidant is not involved in the rate-determining step. |

| [Substrate] | Fractional-order | The substrate is involved in a pre-equilibrium step before the rate-limiting step. |

| [OH⁻] | Fractional-order | The base catalyzes the reaction, likely by promoting the formation of an enolate intermediate from the sugar. epa.gov |

Mechanistic proposals for reactions involving bromobenzenesulfonamides often center on the formation of key intermediates. For oxidation reactions with monosaccharides, a proposed mechanism involves the formation of a 1,2-enediol from the sugar in a rate-limiting step, which is then rapidly oxidized by the N-bromo species. epa.gov

In other transformations, radical pathways are prominent. For example, the synthesis of dibenzosultams can proceed through a radical nucleophilic substitution (SRN1) mechanism. conicet.gov.ar This process is initiated by a photoinduced electron transfer to the aryl halide, generating a radical anion which then expels the bromide ion to form an aryl radical. This radical subsequently undergoes intramolecular cyclization. conicet.gov.ar

Alternative mechanisms for cyclization avoid transition metals and harsh conditions. One such proposed pathway for the formation of dibenzosultams from N-aryl-2-halobenzenesulfonamides utilizes a DMSO/HCOONa·2H2O system. researchgate.netresearchgate.net Deuterium-labelling experiments suggest that formate (B1220265) may act as a hydride donor in a reduction process to achieve hydrodehalogenation. researchgate.netresearchgate.net

Intramolecular Cyclization and Bridged Ring Formation

The strategic placement of the bromo and sulfonamide groups in 2-bromobenzenesulfonamide (B1273658) derivatives makes them excellent precursors for intramolecular reactions to form fused ring systems.

Dibenzosultams are a class of cyclic sulfonamides that can be synthesized effectively through the intramolecular cyclization of N-substituted-2-bromobenzenesulfonamides. Various methods have been developed to achieve this transformation.

A "transition-metal-free" approach involves a photoinduced intramolecular arylation. conicet.gov.ar This SRN1 reaction proceeds under mild, photostimulated conditions, tolerating a range of substituents and providing good to excellent yields of the dibenzosultam products. conicet.gov.ar Another metal-free method utilizes a system of sodium formate dihydrate in DMSO to synthesize both six- and seven-membered dibenzosultams from N-aryl or N-benzyl-2-halobenzenesulfonamides. researchgate.netresearchgate.net This protocol is operationally simple and avoids the need for light, electrochemical apparatus, or other additives. researchgate.net

Table 2: Comparison of Methods for Dibenzosultam Synthesis

| Method | Key Reagents/Conditions | Mechanism Type | Advantages |

|---|---|---|---|

| Photoinduced Arylation | UV light, nucleophile (e.g., ketone enolates) | Radical Nucleophilic Substitution (SRN1) | Metal-free, mild conditions, good yields (42-98%). conicet.gov.ar |

The principle of intramolecular arylation extends to the synthesis of more complex tricyclic structures. By designing appropriate precursors based on the 2-bromobenzenesulfonamide scaffold, intramolecular C-C or C-N bond formation can lead to fused heterocyclic systems.

For instance, palladium-catalyzed intramolecular C-N cross-coupling (Buchwald-Hartwig amination) of suitably designed halogenated cyclic enaminones can produce [1,2-a]-fused tricyclic dihydroquinolines in high yields (65-98%). umich.edu While this example uses a different starting scaffold, the principle of intramolecular cyclization of an aryl halide onto a nitrogen-containing ring is directly analogous. The synthesis of dibenzosultams itself represents the formation of a key tricyclic core structure. conicet.gov.arresearchgate.net The intramolecular SRN1 reaction is a powerful tool for creating various annulated systems, including those with five- to nine-membered rings. conicet.gov.ar

Molecular Rearrangement Reactions and Associated Pathways

Molecular rearrangements are a class of reactions where the carbon skeleton or functional groups of a molecule are reorganized. tmv.ac.inslideshare.net Benzenesulfonamide derivatives can undergo such transformations, often proceeding through electron-deficient intermediates.

While specific rearrangement studies on 5-amino-2-bromobenzenesulfonamide are not widely detailed, analogous structures provide insight into potential pathways. A notable example is a rearrangement reaction involving N-fluoro-N-alkyl benzenesulfonamides. nih.gov This reaction proceeds readily in formic acid at 50 °C, yielding a rearranged benzenesulfonamide and an aldehyde or ketone. The proposed mechanism is a concerted process involving a 1,2-aryl migration with the simultaneous departure of a fluoride (B91410) anion, following an S_N2-type pathway. nih.gov

Many classical rearrangement reactions involve the migration of a group to an electron-deficient nitrogen atom, such as in the Hofmann, Curtius, and Beckmann rearrangements. tmv.ac.inslideshare.netgurunanakcollege.edu.in The Hofmann rearrangement, for example, involves the treatment of a primary amide with bromine in a basic solution to form a primary amine with one fewer carbon atom, proceeding through an N-bromoamide and a nitrene intermediate. tmv.ac.in Although starting from an amide rather than a sulfonamide, these pathways highlight the types of transformations that can be envisioned for related functional groups under specific conditions.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-Bromobenzenesulfonamide (Bromamine-B) |

| Benzenesulfonamide |

| Dibenzosultam |

| N-aryl-2-halobenzenesulfonamide |

| N-benzyl-2-halobenzenesulfonamide |

| [1,2-a]-fused tricyclic dihydroquinolines |

Regioselective and Chemoselective Functionalization of the Sulfonamide Group

The sulfonamide group of this compound offers a key site for chemical modification. The presence of two acidic protons on the nitrogen atom allows for the introduction of various substituents, which can significantly alter the compound's physical, chemical, and biological properties. The challenge in functionalizing this group often lies in achieving regioselectivity and chemoselectivity, especially in the presence of the reactive amino group.

N-substitution of the sulfonamide group can be achieved through various methods, including N-alkylation and N-arylation. These modifications are instrumental in modulating the compound's reactivity and tailoring its properties for specific applications.

N-Alkylation:

The introduction of alkyl groups onto the sulfonamide nitrogen can be accomplished using alkyl halides or alcohols. Manganese-catalyzed N-alkylation of sulfonamides using alcohols has been reported as an efficient method. rsc.org This "borrowing hydrogen" approach utilizes a well-defined Mn(I) PNP pincer precatalyst and allows for the use of both benzylic and primary aliphatic alcohols as alkylating agents. rsc.org A plausible mechanism involves the activation of the precatalyst, coordination of the alcohol, dehydrogenation to an aldehyde, condensation with the sulfonamide to form an N-sulfonylimine, and subsequent reduction. rsc.org

Ruthenium catalysts have also been employed for the selective N-alkylation of aminobenzenesulfonamides with alcohols. nih.gov A metal-ligand bifunctional ruthenium catalyst, [(p-Cymene)Ru(2,2'-bpyO)(H₂O)], has proven effective for this transformation. nih.gov

N-Arylation:

N-arylation of sulfonamides can be achieved through transition-metal-catalyzed cross-coupling reactions. The Chan-Evans-Lam reaction, which utilizes copper catalysts and arylboronic acids, is a prominent method for forming C-N bonds. rsc.org This reaction can be performed under mild conditions and often tolerates a variety of functional groups. Studies on the chemoselective N-arylation of aminobenzene sulfonamides have shown that by adjusting reaction variables such as the copper source, solvent, and base, the arylation can be directed to either the amino or the sulfonamide nitrogen. rsc.org

Palladium-catalyzed reactions also offer a powerful tool for N-arylation. While specific examples with this compound are scarce, general methods for the palladium-catalyzed amination of aryl halides are well-established and could potentially be adapted.

A transition-metal-free approach for the N-arylation of sulfonamides has also been developed using o-silylaryl triflates in the presence of cesium fluoride, offering good to excellent yields under mild conditions. nih.gov

| Reaction Type | Catalyst/Reagent | Key Features | Potential Application to this compound |

| N-Alkylation | Mn(I) PNP pincer complex / Alcohols | "Borrowing hydrogen" methodology, high atom economy. rsc.org | Introduction of alkyl chains to the sulfonamide nitrogen. |

| N-Alkylation | [(p-Cymene)Ru(2,2'-bpyO)(H₂O)] / Alcohols | Selective N-alkylation of the sulfonamide in the presence of an amino group. nih.gov | Regioselective functionalization. |

| N-Arylation | Cu(OAc)₂ / Arylboronic acids (Chan-Evans-Lam) | Mild reaction conditions, controllable chemoselectivity. rsc.org | Introduction of aryl moieties to the sulfonamide nitrogen. |

| N-Arylation | o-Silylaryl triflates / CsF | Transition-metal-free, mild conditions. nih.gov | Alternative route for N-arylation. |

The ability to introduce a wide array of side chains onto the sulfonamide nitrogen is crucial for creating libraries of compounds with diverse properties. This can be achieved by reacting the sulfonamide with various electrophiles, often after deprotonation of the sulfonamide nitrogen with a suitable base.

The synthesis of novel sulfonamide derivatives containing coumarin (B35378) moieties has been reported, starting from sulfanilamide (B372717). sigmaaldrich.com The general strategy involves the reaction of the parent sulfonamide with chloroacetyl chloride to form a 2-chloroacetamide (B119443) derivative, which is then reacted with a coumarin derivative. sigmaaldrich.com A similar approach could be envisioned for this compound, potentially after protection of the primary amino group to ensure chemoselectivity.

The synthesis of heterocyclic compounds often utilizes substituted sulfonamides as key intermediates. For instance, N-alkylation of 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene, followed by intramolecular aminohydroxylation, has been used to prepare a precursor for a pyrrolobenzothiadiazepine. nih.gov This highlights how the introduction of a suitable side chain can facilitate subsequent cyclization reactions to build complex heterocyclic frameworks.

The functionalization of the sulfonamide group is a versatile strategy for expanding the chemical space accessible from this compound, enabling the synthesis of a wide range of derivatives with potentially interesting chemical and biological profiles.

Advanced Spectroscopic and Structural Characterization

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Analysis of Sulfonamide Group Conformation (Staggered vs. Eclipsed)

An analysis of the sulfonamide group's conformation, which would describe the rotational position of the S-N bond relative to the S-C bond (typically staggered or eclipsed), is contingent on precise atomic coordinate data from single-crystal X-ray diffraction. As this data has not been publicly reported, a conclusive determination of the dominant conformation in the solid state is not possible.

Elucidation of Intermolecular and Intramolecular Hydrogen Bonding Networks

The elucidation of hydrogen bonding networks, which are crucial in defining the supramolecular assembly and crystal packing, requires detailed crystallographic information. The presence of both amine (-NH₂) and sulfonamide (-SO₂NH₂) groups suggests a high potential for extensive hydrogen bonding. However, without experimental crystal structure data, the specific intermolecular and intramolecular hydrogen bond donors, acceptors, distances, and angles for 5-Amino-2-bromobenzenesulfonamide remain uncharacterized.

Dihedral Angle Analysis of Aromatic Ring Systems

A quantitative analysis of the dihedral angles, particularly the torsion angle between the plane of the aromatic ring and the C-S-N plane of the sulfonamide group, is essential for understanding the molecule's three-dimensional shape. This analysis is dependent on crystallographic data, which is not available from the conducted searches.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

¹H NMR spectroscopic data has been reported for this compound, providing key insights into its molecular structure. googleapis.com The spectrum, recorded in DMSO-d₆, confirms the presence and connectivity of the aromatic and amine protons. googleapis.com

The reported ¹H NMR data is detailed in the table below. googleapis.com

| Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment |

| 7.34 | d | 1H | Aromatic CH |

| 7.27 | d | 1H | Aromatic CH |

| 7.25-7.24 | br s | 2H | SO₂NH₂ |

| 6.60 | dd | 1H | Aromatic CH |

| 5.71 | s | 2H | Ar-NH₂ |

Table 1: ¹H NMR (400 MHz, DMSO-d₆) data for this compound. googleapis.com

Detailed ¹³C NMR spectroscopic data for this compound, which would provide information on the carbon framework of the molecule, were not found in the available public literature.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Specific Infrared (IR) spectroscopy data for this compound, which would detail the characteristic vibrational frequencies for its functional groups (amine N-H, sulfonamide N-H, S=O, and C-Br stretches), could not be located in the searched scientific literature. This information is essential for confirming the presence of these functional groups and understanding their bonding environment.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry data has been utilized to confirm the molecular identity of this compound. googleapis.com Liquid Chromatography-Mass Spectrometry (LC-MS) analysis using positive electrospray ionization (ESIpos) shows a protonated molecular ion peak. googleapis.com

The observed isotopic pattern is characteristic of a bromine-containing compound. googleapis.com

| Method | Ionization | m/z Value | Ion |

| LC-MS | ESIpos | 251 / 253 | [M+H]⁺ |

Table 2: Mass Spectrometry data for this compound. googleapis.com

The presence of two peaks at m/z 251 and 253 with approximately equal intensity corresponds to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), confirming the presence of a single bromine atom in the molecule. googleapis.com

Data from High-Resolution Mass Spectrometry (HRMS), which would provide a highly accurate mass measurement to further confirm the elemental composition, was not available in the reviewed sources.

Investigation of Fragmentation Patterns and Mechanisms

The mass spectrum of this compound is characterized by the presence of a molecular ion peak and several key fragment ions that provide structural information. Due to the presence of bromine, the molecular ion region exhibits a characteristic isotopic pattern with two peaks of nearly equal intensity, M+ and M+2, corresponding to the two major isotopes of bromine, 79Br and 81Br, which have a natural abundance ratio of approximately 1:1. chemguide.co.ukyoutube.comcsbsju.edu

Under electron ionization (EI), the fragmentation of aromatic sulfonamides is a well-documented process. wikipedia.org A common fragmentation pathway for sulfonamides involves the cleavage of the S-N bond and the C-S bond. For this compound, a primary fragmentation step is the loss of the amino group (-NH2) or the sulfonamide group (-SO2NH2).

A significant fragmentation pathway for many sulfonamides is the extrusion of sulfur dioxide (SO2). nih.gov The fragmentation of the molecular ion can also lead to the formation of a brominated aniline (B41778) radical cation. The fragmentation of 2-bromoaniline (B46623), a related structure, shows a prominent molecular ion and the loss of a hydrogen atom or the amino group. nih.gov

A plausible fragmentation pattern for this compound would involve the initial formation of the molecular ion. Subsequent fragmentation could proceed through several pathways:

Loss of SO2NH2: Cleavage of the C-S bond would result in a fragment corresponding to the 2-bromo-5-aminophenyl cation.

Loss of Br: Cleavage of the C-Br bond would yield a fragment corresponding to the 5-aminobenzenesulfonamide cation.

Loss of SO2: Rearrangement followed by the elimination of sulfur dioxide is a characteristic fragmentation of sulfonamides.

The relative abundances of these fragment ions would depend on their stability. The presence of the bromine atom significantly influences the isotopic pattern of any bromine-containing fragments, aiding in their identification.

Table 1: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |

| [M-NH2]+ | C6H5BrO2S+ | Loss of the amino group |

| [M-SO2NH2]+ | C6H5BrN+ | Cleavage of the C-S bond |

| [M-Br]+ | C6H6N2O2S+ | Cleavage of the C-Br bond |

| [M-SO2]+• | C6H6BrN2+• | Elimination of sulfur dioxide |

This table represents predicted fragmentation patterns based on the general behavior of related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands arising from electronic transitions within the molecule. The chromophore is the substituted benzene (B151609) ring, and the amino (-NH2), bromo (-Br), and sulfonamido (-SO2NH2) groups act as auxochromes, modifying the absorption maxima (λmax) and molar absorptivity (ε).

The electronic spectrum of benzene derivatives is typically characterized by π→π* transitions. The presence of substituents on the benzene ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands. The amino group is a strong electron-donating group (auxochrome) and generally causes a significant bathochromic shift. The bromine atom and the sulfonamido group are electron-withdrawing groups, which can influence the electronic transitions.

For substituted anilines, the UV-Vis spectra typically show two main absorption bands. mcbu.edu.tr The more intense band at shorter wavelengths is attributed to the primary π→π* transition of the benzene ring, while the weaker band at longer wavelengths is often due to a charge-transfer transition from the amino group to the benzene ring.

In addition to π→π* transitions, the presence of non-bonding electrons on the nitrogen and oxygen atoms of the sulfonamide group and the nitrogen of the amino group allows for n→π* transitions. These transitions are generally much weaker in intensity than π→π* transitions.

Table 3: Expected Electronic Transitions for this compound

| Type of Transition | Chromophore/Electrons Involved | Expected Wavelength Region |

| π→π | Benzene ring π system | ~200-300 nm |

| n→π | Non-bonding electrons on N and O | >300 nm (typically weak) |

This table provides an estimation of the electronic transitions based on the general principles of UV-Vis spectroscopy for aromatic compounds.

Lack of Specific Research Data for this compound

The provided outline requires in-depth data from specific computational methodologies, including:

Quantum Chemical Calculations: No published data was found on Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), or semiempirical methods applied to this compound. This includes the absence of studies on:

Conformational analysis and stable energy minima.

Frontier Molecular Orbital (FMO) analysis.

Elucidation of reaction mechanisms via Intrinsic Reaction Coordinate (IRC) calculations.

Modeling of solvent effects.

Molecular Docking and Dynamics Simulations: There is no available research on the simulation of this compound within biological systems. This encompasses a lack of information on:

Predicted ligand-protein interaction modes.

Consequently, the generation of an article with the specified detailed structure and content is not possible based on currently available scientific literature. The necessary experimental and theoretical data for this compound has not been publicly reported.

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations in Biological Contexts

Computational Assessment of Binding Affinities and Selectivity

Computational methods are pivotal in predicting how strongly a molecule, or 'ligand', will bind to a biological target, typically a protein, and its selectivity for that target over others. For benzenesulfonamide (B165840) derivatives, a common target class is the carbonic anhydrase (CA) enzyme family. acs.orgbldpharm.com Molecular docking and molecular dynamics simulations are primary tools used to assess binding affinity.

Molecular docking studies would predict the preferred orientation of 5-Amino-2-bromobenzenesulfonamide within the active site of a target protein. The binding affinity is then estimated by a scoring function, which calculates a value analogous to the binding energy. For sulfonamides binding to CAs, these calculations typically model the interaction of the sulfonamide group's nitrogen with the zinc ion in the enzyme's active site. acs.org The amino and bromo substituents on the benzene (B151609) ring would be analyzed for their contributions to binding through hydrogen bonds, and van der Waals, or hydrophobic interactions with nearby amino acid residues. nih.gov

The selectivity of this compound for a particular protein target over others (e.g., different CA isozymes) is also a critical aspect assessed computationally. By docking the compound into the active sites of various related proteins, the predicted binding affinities can be compared. Differences in the amino acid composition and shape of the active sites can lead to differential binding, which informs the selectivity profile. nih.gov

A hypothetical computational assessment of this compound's binding to a generic protein active site might involve the parameters shown in the table below.

| Computational Parameter | Description | Hypothetical Value/Observation for this compound |

| Docking Score (kcal/mol) | Predicts the binding affinity; a more negative value indicates stronger binding. | Value would be calculated based on a specific protein target. |

| Key Interacting Residues | Amino acids in the protein's active site that form significant interactions with the ligand. | The sulfonamide group would likely interact with a key metal ion (e.g., Zn2+ in CAs). The amino group could act as a hydrogen bond donor, while the bromine could form halogen bonds or hydrophobic interactions. |

| Binding Free Energy (ΔG) | A more rigorous calculation of the energy of binding, often derived from molecular dynamics simulations. | A negative value would indicate favorable binding. |

| Selectivity Profile | Comparison of binding affinities across multiple related targets. | Would depend on the subtle differences in the active sites of the proteins being compared. |

Structure-Activity Relationship (SAR) Studies via Chemoinformatic and Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For this compound, SAR studies would focus on how the amino and bromo groups, and their positions on the benzenesulfonamide scaffold, affect its interaction with biological targets. nih.gov

Chemoinformatic and computational approaches are central to modern SAR investigations. Techniques such as 3D-QSAR, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models. These models correlate the 3D properties of a series of molecules with their known biological activities to predict the activity of new compounds and to guide the design of more potent and selective analogs.

In the context of this compound, an SAR study would involve comparing its activity to that of other substituted benzenesulfonamides. Key structural features for analysis would include:

The Sulfonamide Group: This is a critical zinc-binding group in many enzyme inhibitors and its orientation is crucial.

The Amino Group (-NH2): Its position at the 5-carbon can influence solubility and offers a potential hydrogen bond donor site. The electronic effect of this group can also modulate the acidity of the sulfonamide proton.

The Bromo Group (-Br): Located at the 2-position, this bulky, electronegative group can influence the conformation of the molecule and participate in halogen bonding or hydrophobic interactions within the binding pocket. Its presence can also affect the compound's metabolic stability and pharmacokinetic properties.

By systematically modifying these groups (e.g., changing the substituent at the 5-position or replacing the bromine with other halogens) and computationally predicting the resulting change in binding affinity, a detailed SAR map can be constructed. This map would highlight regions of the molecule where modifications are likely to improve or diminish activity and selectivity.

Data Mining and Cheminformatics for Compound Discovery and Analysis (e.g., ChEMBL, SureChEMBL)

Large-scale public databases are invaluable resources for data mining and cheminformatics. ChEMBL and SureChEMBL are two prominent examples.

ChEMBL is a manually curated database of bioactive molecules with drug-like properties. It contains information on compounds, their biological targets, and their bioactivities, extracted from medicinal chemistry literature. For a compound like this compound, a search in ChEMBL would ideally retrieve data on its known biological targets, IC50 or Ki values from various assays, and links to relevant publications. While extensive bioactivity data for this specific compound is not prominently reported, it is assigned a ChEMBL ID, which serves as a unique identifier for future data deposition.

SureChEMBL is a large-scale resource containing chemical structures extracted from the full text and images of patent documents. This database is crucial for tracking the novelty of chemical entities and their potential commercial applications in drug discovery and other areas. A search for this compound (or its CAS number, 100367-51-9) in SureChEMBL would identify any patents in which this compound is mentioned, either as a final product, an intermediate, or part of a claimed chemical space. This can provide clues about its intended use and the therapeutic areas being explored by various research groups.

The utility of these databases for this compound is summarized in the table below.

| Database | Utility for this compound |

| ChEMBL | Provides a unique identifier (ChEMBL ID) and a repository for any future public bioactivity data. Allows for similarity searches to find related compounds with known biological activities. |

| SureChEMBL | Enables searching for the compound in the patent literature to understand its novelty and potential applications in intellectual property. |

These cheminformatics tools are essential for placing a compound within the broader context of medicinal chemistry research, identifying potential leads for further investigation, and avoiding redundant research efforts.

Biological Activity Research Excluding Clinical Human Trials

Enzyme Inhibition Studies: Mechanisms of Action and Isozyme Selectivity

While numerous sulfonamides are potent inhibitors of carbonic anhydrase (CA) isozymes—including cytosolic forms like hCA I and II, and transmembrane, tumor-associated forms like hCA IX and XII—specific inhibition constants (Ki) and IC50 values for 5-Amino-2-bromobenzenesulfonamide are not reported in the reviewed literature. Studies often focus on more complex derivatives where this compound might be a precursor.

No specific Ki or IC50 values for the inhibition of any carbonic anhydrase isozyme by this compound could be located in published research.

There is no available research on the thermodynamic parameters (such as changes in enthalpy and entropy) of the binding interaction between this compound and carbonic anhydrases.

The development of isozyme-selective inhibitors typically involves modifying a basic scaffold, such as a benzenesulfonamide (B165840), to achieve desired selectivity for one CA isozyme over others. While this compound could theoretically serve as a starting point for such developments, there are no studies that detail its specific role or selectivity profile in this context.

The general mechanism for sulfonamide inhibition of carbonic anhydrase involves the deprotonated sulfonamide nitrogen coordinating to the zinc ion (Zn2+) in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion. This binding is further stabilized by hydrogen bonds with active site residues like Thr199. However, specific mechanistic studies, such as X-ray crystallography, for the adduct of this compound with any CA isozyme are not available to provide more detailed insights.

No studies were found that investigated the inhibitory activity of this compound against acetylcholinesterase (AChE) or α-glucosidase. Research into inhibitors for these enzymes typically focuses on different chemical scaffolds.

Antimicrobial Research: Antibacterial and Antifungal Potential

Antiviral Potential and Mechanisms (e.g., HIV, Hepatitis C, SARS-CoV-2)There is no published research available regarding the antiviral potential or mechanisms of this compound against HIV, Hepatitis C, SARS-CoV-2, or any other viruses.

Due to the lack of specific research data for this compound, a table of mentioned compounds is not applicable.

Detailed Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biological activity of benzenesulfonamide derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and the sulfonamide group.

Influence of Substituent Nature, Position, and Electronic Properties

The substituents on the benzenesulfonamide scaffold, namely the amino (-NH2) group at the C5 position and the bromo (-Br) group at the C2 position, play a crucial role in defining the molecule's electronic and steric properties, which in turn dictate its interaction with biological targets.

The amino group is a strong electron-donating group, increasing the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. This electronic enrichment can enhance interactions with electron-deficient pockets in a biological target. Conversely, the bromine atom is an electron-withdrawing group via induction but can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. The introduction of bromine can also increase the therapeutic activity and favorably affect the metabolism and duration of action of a drug. ump.edu.pl

The relative positions of these groups are critical. The ortho-bromo substituent can exert a steric influence, potentially forcing the sulfonamide group into a specific conformation that may be favorable or unfavorable for binding to a target receptor.

Structure-activity relationship studies on various benzenesulfonamide derivatives have provided insights into these effects. For instance, in a series of benzenesulfonamides investigated as carbonic anhydrase inhibitors, the nature of the substituents on the benzene ring significantly influenced their inhibitory potency. nih.govnih.gov It was observed that the presence of specific substituents could either enhance or diminish the activity, depending on their electronic and steric characteristics and their ability to interact with amino acid residues in the active site. nih.gov Similarly, studies on sulfamoyl benzamidothiazoles showed that modifications at different sites of the scaffold, including substitutions on the phenyl ring, led to variations in the potency of NF-κB activation. nih.gov

Table 1: Predicted Influence of Substituents on the Biological Activity of this compound Analogs

| Position of Substitution | Substituent | Electronic Effect | Predicted Impact on Activity | Rationale |

| C5 | -NO2 (replacing -NH2) | Strong Electron-Withdrawing | Potentially altered activity profile | Drastically changes the electronic nature of the ring, may favor different target interactions. |

| C2 | -Cl (replacing -Br) | Electron-Withdrawing | Similar but potentially weaker activity | Chlorine is also a halogen but has different size and electronegativity, which can affect halogen bonding and steric interactions. nih.gov |

| C5 | -OH (replacing -NH2) | Electron-Donating | May retain some activity | Can act as a hydrogen bond donor/acceptor, but with different properties than an amino group. |

| C2 | -CH3 (replacing -Br) | Electron-Donating | Likely altered activity | Removes halogen bonding capability and introduces a different steric profile. |

This table is predictive and based on general SAR principles. Actual biological activities would need to be determined experimentally.

Impact of Molecular Conformation on Biological Activity

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its biological activity. For this compound, the orientation of the sulfonamide group relative to the benzene ring is of particular importance. The conformation of the sulfonamide group can significantly influence its ability to bind to a target, with certain conformations being more energetically favorable for interaction. researchgate.net

Studies on sulfonamide inhibitors have shown that the sulfonyl moiety often prefers to bind in hydrophobic environments within a protein's active site. researchgate.net The conformation is defined by two key dihedral angles in aryl sulfonamides, which determine the spatial arrangement of the functional group. researchgate.net The interaction of the sulfonamide group with the catalytic zinc ion in metalloenzymes like carbonic anhydrase is a classic example where conformation is key. The nitrogen atom of the sulfonamide coordinates with the zinc ion, and the oxygen atoms often form hydrogen bonds with nearby amino acid residues. acs.org

The presence of an ortho substituent, such as the bromine atom in this compound, can impose conformational restrictions, influencing the preferred dihedral angles and thereby pre-organizing the molecule for binding, which can affect its affinity for a target. researchgate.net Molecular dynamics simulations of sulfonamide inhibitors have revealed that the sulfonamide group maintains key interactions within the catalytic site, highlighting the stability of the binding conformation. acs.org Furthermore, detailed analyses of protein-ligand complexes have shown how sulfonamide analogues can induce or adapt to specific conformations within the binding pocket of a protein. acs.orgnih.gov

Table 2: Key Conformational Parameters for Arylsulfonamides

| Parameter | Description | Typical Values | Implication for this compound |

| C-S-N-C Dihedral Angle | Defines the rotation around the S-N bond. | Varies, can be staggered. | Influences the orientation of the NH2 group of the sulfonamide. |

| C-C-S-N Dihedral Angle | Defines the rotation around the C-S bond. | Can be influenced by ortho-substituents. | The ortho-bromo group likely restricts this rotation, favoring a specific conformation. |

| Sulfonamide N-H bond orientation | The direction of the hydrogen bond donor. | Critical for interaction with protein backbone or side chains. | The orientation will be key for forming hydrogen bonds within a receptor site. |

These parameters are based on crystallographic data of related sulfonamide compounds.

Application of Bioisosteric Replacements in Lead Optimization

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. drughunter.comnih.gov This approach can be used to enhance potency, improve pharmacokinetic properties, or reduce toxicity. nih.govnih.gov For this compound, several functional groups could be considered for bioisosteric replacement.

Sulfonamide Group: The sulfonamide group itself is a well-known bioisostere of a carboxylic acid, although it is a weaker acid. drughunter.com It can be replaced by other acidic groups like tetrazoles or by non-acidic mimics such as sulfoximines or gem-dimethylsulfones to modulate acidity, lipophilicity, and metabolic stability. acs.orgcambridgemedchemconsulting.com

Amino Group: The primary amino group can be replaced by other small, polar groups that can act as hydrogen bond donors or acceptors. Examples include a hydroxyl group (-OH) or a small alkylamine.

Bromo Group: The bromine atom can be replaced by other halogens like chlorine or fluorine, or by groups of similar size like a trifluoromethyl (-CF3) or an isopropyl group. cambridgemedchemconsulting.comyoutube.com Such replacements can alter the lipophilicity, metabolic stability, and halogen bonding potential of the molecule. ump.edu.plcambridgemedchemconsulting.com For example, replacing a metabolically labile methyl group with a chlorine atom, a classical bioisosteric replacement, has been shown to improve metabolic stability. youtube.com

The thoughtful application of bioisosteric replacements offers a powerful tool to fine-tune the properties of this compound, potentially leading to analogs with improved biological activity and drug-like properties. nih.gov

Table 3: Potential Bioisosteric Replacements for Functional Groups in this compound

| Functional Group | Potential Bioisostere(s) | Rationale for Replacement |

| Sulfonamide (-SO2NH2) | Sulfoximine, gem-Dimethylsulfone, Tetrazole | Modulate acidity, polarity, and metabolic stability. acs.orgcambridgemedchemconsulting.com |

| Amino (-NH2) | Hydroxyl (-OH), Methylamine (-NHCH3) | Alter hydrogen bonding capacity and basicity. |

| Bromo (-Br) | Chloro (-Cl), Trifluoromethyl (-CF3), Isopropyl | Modify size, lipophilicity, and electronic properties. cambridgemedchemconsulting.comyoutube.com |

Design and Synthesis of Derivatives and Analogues

Systematic Structural Modifications of the Benzenesulfonamide (B165840) Core

The benzenesulfonamide core is a privileged structure in medicinal chemistry, and its systematic modification allows for the fine-tuning of physicochemical and biological properties. Key strategies involve substitutions on the aromatic ring and the sulfonamide nitrogen.

The aromatic ring of 5-Amino-2-bromobenzenesulfonamide presents multiple sites for substitution, allowing for the introduction of various functional groups to modulate activity and selectivity. While direct substitution on the pre-formed 5-amino-2-bromo-substituted ring can be challenging due to the directing effects of the existing groups, the synthesis of analogues often starts from differently substituted precursors.

General principles of aromatic substitution are employed to create diverse patterns. For instance, electrophilic aromatic substitution reactions on benzene (B151609) derivatives can yield ortho- and para-bromo derivatives. sciencemadness.org The synthesis of specific isomers can exploit unique reaction pathways, such as using the Mannich reaction for exclusive para substitution on a phenol. sciencemadness.org The synthesis of related compounds, like 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, demonstrates how various substituents on an ancillary phenyl ring (e.g., 2-methyl-3-halogen) can be crucial for maximizing biological activity. mdpi.com Copper-catalyzed cross-coupling reactions are also a powerful tool for creating aniline (B41778) analogues by linking substituted phenyl bromides to an amine, a strategy that could be adapted for modifying the amino group of the benzenesulfonamide core. nih.gov

Table 1: Examples of Aromatic Ring Modifications on Related Scaffolds

| Starting Material Type | Reaction Type | Resulting Substitution | Reference |

| Aniline | Sandmeyer reaction / Ammonolysis | Introduction of sulfonamide group | nih.gov |

| Substituted Phenyl Bromide | Copper-catalyzed cross-coupling | Formation of aniline analogues | nih.gov |

| 3-(dimethylamino)phenol | Condensation with aldehyde & malononitrile | Synthesis of substituted 4H-chromenes | sciencemadness.org |

| Aniline | Chloroacetylation | Formation of 2-chloroacetamides | mdpi.com |

The nitrogen atom of the sulfonamide group is a primary target for derivatization, leading to secondary or tertiary sulfonamides with altered properties. This N-substitution can be achieved by reacting the primary sulfonamide with a variety of alkylating or arylating agents.

A key example is the synthesis of N-aryl benzenesulfonamides. The reaction of 2-bromobenzenesulfonyl chloride with an appropriate aminophenyl derivative can yield N-substituted products like N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide. nih.gov In the crystal structure of this particular derivative, the sulfonamide group adopts a staggered conformation around the N—S bond, and the two aromatic rings are nearly perpendicular to each other. nih.gov This conformational arrangement is stabilized by intermolecular hydrogen bonds, forming dimers within the crystal lattice. nih.gov

The synthesis of N-alkyl derivatives is also well-established. For instance, N-tert-butyl substituted benzenesulfonamide compounds can be synthesized from the reaction of methyl tertiary butyl ether with benzenesulfonamide compounds under a ternary catalytic system. google.com These N-substitutions are critical as they can significantly influence the molecule's interaction with biological targets.

Development of Hybrid Molecules and Conjugates

To enhance or introduce new biological activities, the this compound scaffold can be conjugated with other chemical entities to create hybrid molecules. This approach combines the features of the sulfonamide with those of other pharmacophores, such as Schiff bases, various heterocyclic systems, or peptides.

The primary amino group at the C-5 position of the benzenesulfonamide ring is a reactive handle for the synthesis of Schiff bases (imines). This is typically achieved through a condensation reaction with an aldehyde or a ketone. The resulting azomethine (C=N) linkage is a key feature of these derivatives.

The general synthesis involves refluxing the amino compound with a carbonyl compound, often in an alcohol medium. google.com For example, Schiff bases can be derived from the condensation of various amino compounds with aldehydes like 5-bromo-salicylaldehyde or 2-thienyl glyoxal. acs.orgnih.gov These Schiff bases, which act as ligands, can then be used to form coordination complexes with a variety of transition metal ions, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). google.comnih.govresearchgate.net The formation of these metal complexes is confirmed through various spectroscopic and analytical techniques, such as FT-IR, NMR, and elemental analysis. nih.gov Often, the metal complexes exhibit enhanced biological activities compared to the free Schiff base ligands. nih.gov

Table 2: Synthesis of Schiff Bases and Metal Complexes from Amino Precursors

| Amino Precursor Type | Carbonyl Reactant | Metal Ions for Complexation | Reference |

| Aniline | 5-Bromo-2-hydroxy benzaldehyde | Cu(II), Co(II), Mn(II), Fe(II), Ni(II), V(II) | google.com |

| (2-amino-5-chlorophenyl)phenyl methanone | Furan-2-carbaldehyde | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Fe(III) | researchgate.net |

| 2-Aminophenol | Substituted Benzaldehydes | Cu(II), Ni(II), Co(II), Cd(II) | nih.gov |

| 2-Aminopyridine derivatives | 2-Thienyl glyoxal | Co(II), Ni(II), Cu(II) | nih.gov |

The sulfonamide scaffold can be integrated with various heterocyclic rings to produce hybrid molecules with potential therapeutic applications. This "tail approach" involves appending different chemical tails to the core benzenesulfonamide structure.

One notable example is the synthesis of benzenesulfonamide-thiazolone conjugates. A common synthetic route involves the reaction of a 4-aminobenzenesulfonamide with chloroacetyl chloride to form a chloroacetamide intermediate. This intermediate then undergoes an intramolecular cyclization rearrangement when treated with ammonium (B1175870) thiocyanate (B1210189) to yield a 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide. organic-chemistry.org This thiazolone ring can be further functionalized. organic-chemistry.org

The functional groups of this compound allow for its incorporation into more complex molecular architectures like oligopeptides and sulfonimidamides.

Oligopeptide Conjugates: The primary amino group on the aromatic ring provides a point of attachment for peptide synthesis. Standard peptide coupling methods can be used to form an amide bond between the amino group of the sulfonamide and the carboxylic acid of an amino acid or peptide. youtube.com This can be achieved using various coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU, which activate the carboxylic acid to facilitate amide bond formation. sciencemadness.orgyoutube.com This strategy allows for the creation of peptide-sulfonamide conjugates, where the sulfonamide moiety can act as a non-natural amino acid analogue, potentially influencing the peptide's conformation and biological activity. mdpi.comnih.gov

Sulfonimidamide Scaffolds: A sulfonimidamide is a sulfur-based functional group that is an analogue of a sulfonamide, where one of the sulfonyl oxygens is replaced by a nitrogen atom. The synthesis of sulfonimidamides from primary sulfonamides is a more complex transformation. Modern synthetic methods often proceed through intermediate steps. For example, a primary sulfonamide can be converted to a sulfonimidoyl chloride, which then reacts with an amine to furnish the final sulfonimidamide. organic-chemistry.org Another approach involves the oxidative amination of primary sulfinamides, which can themselves be prepared from various organometallic reagents. acs.org These advanced synthetic routes open the possibility of converting the sulfonamide group of this compound into a sulfonimidamide, creating a novel class of derivatives with distinct chemical properties. acs.orgorganic-chemistry.org

Considerations of Stereochemistry in Derivative Design

The design and synthesis of derivatives of this compound for various applications, particularly in medicinal chemistry and materials science, can be significantly enhanced by incorporating stereochemical considerations. The introduction of chirality into molecules can lead to derivatives with distinct three-dimensional arrangements, which may result in differential interactions with biological targets or unique material properties. While specific, detailed research on the stereoselective synthesis of derivatives directly from this compound is not extensively documented in publicly available literature, the principles of asymmetric synthesis are broadly applicable.

The general strategies for achieving stereocontrol in the synthesis of derivatives from a starting material like this compound revolve around several key approaches. These include the use of chiral starting materials, the application of chiral auxiliaries or catalysts, and the separation of racemic mixtures into their constituent enantiomers or diastereomers.

One common method involves reacting the amino group of this compound with a chiral acid or acyl chloride to form diastereomeric amides. These diastereomers can then potentially be separated by techniques such as fractional crystallization or chromatography, owing to their different physical properties. Subsequent cleavage of the chiral auxiliary would then yield the enantiomerically enriched amine derivative.

Alternatively, the sulfonamide nitrogen can be a site for introducing chirality. N-alkylation or N-arylation with a chiral electrophile could lead to the formation of stereocenters. The success of such approaches would depend on the facial selectivity of the reaction, which can sometimes be influenced by the steric and electronic properties of the starting sulfonamide and the incoming electrophile.

In the context of more complex derivatives, this compound can serve as a foundational building block. For instance, its amino group could be transformed into other functionalities that can then participate in stereoselective reactions. For example, conversion of the amine to an imine would allow for asymmetric reduction or addition reactions to introduce a new stereocenter.

A patent for a series of chemical compounds mentions the use of this compound as a starting material and notes that the resulting enantiomeric and diastereomeric mixtures can be separated using standard methods known to those skilled in the art. googleapis.com The preferred method for separating diastereomeric mixtures is cited as crystallization, particularly fractional crystallization, or chromatography. googleapis.com For enantiomeric mixtures, the formation of diastereomeric salts with a chiral acid followed by separation is a common strategy. googleapis.com

| Entry | Chiral Catalyst/Auxiliary | Reaction Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Major Diastereomer |

| 1 | (R)-CBS | Asymmetric Reduction | 85:15 | 92% |

| 2 | Chiral Phosphoric Acid | Asymmetric Addition | 90:10 | 95% |

| 3 | Evans' Auxiliary | Asymmetric Alkylation | >98:2 | >99% |

| 4 | Jacobsen's Catalyst | Asymmetric Epoxidation | - | 97% |

This table is for illustrative purposes only and does not represent actual experimental data for derivatives of this compound.

The development of stereochemically pure derivatives is a critical aspect of modern chemistry. The principles of asymmetric synthesis provide a robust framework for the design and creation of such molecules from precursors like this compound, even if specific examples are not yet prevalent in the scientific literature. Future research may yet uncover the utility of this compound as a chiral building block in more detail.

Advanced Research Applications and Methodological Contributions Excluding Clinical

Development as Pharmaceutical Intermediates and Lead Compounds for Drug Discovery

5-Amino-2-bromobenzenesulfonamide serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of three distinct functional groups—an amino group, a bromine atom, and a sulfonamide moiety—offers multiple reaction sites for chemical modification, making it a valuable building block in drug discovery.

The sulfonamide group is a well-established pharmacophore found in a wide array of pharmaceutical agents. While direct evidence for the use of this compound as a lead compound is limited in publicly available research, its structural motifs are present in compounds with demonstrated biological activity. For instance, derivatives of 4-aminobenzenesulfonamide have been investigated as anti-arrhythmic agents, highlighting the potential of this class of compounds in cardiovascular drug discovery google.com.

Furthermore, the amino and bromo functionalities allow for the introduction of diverse substituents and the construction of various heterocyclic systems, which are prevalent in medicinal chemistry. Research on the synthesis of new sulfonamide derivatives incorporating moieties such as triazoles, chalcones, and Schiff bases has demonstrated the potential to generate compounds with significant antimicrobial and antioxidant properties tsijournals.com. The general synthetic strategies employed in these studies could be applied to this compound to generate novel compound libraries for biological screening.

Table 1: Potential Pharmaceutical Applications of Structurally Related Aminobenzenesulfonamide Derivatives

| Derivative Class | Potential Therapeutic Area | Reference |

|---|---|---|

| 4-Aminobenzenesulfonamides | Anti-arrhythmic agents | google.com |

Application as Research Tools for Probing Biological Mechanisms and Pathways

Currently, there is limited specific information available in the scientific literature detailing the application of this compound as a direct research tool for probing biological mechanisms and pathways. The utility of a small molecule in this context typically relies on its ability to selectively interact with a biological target, such as an enzyme or receptor, to elicit a measurable response. While the sulfonamide moiety is known to interact with certain enzymes, dedicated studies employing this compound for such purposes have not been prominently reported.

Contributions to Material Chemistry and Advanced Materials Development

The application of this compound in material chemistry and the development of advanced materials is an area with underexplored potential. The aromatic nature of the compound, combined with its reactive functional groups, suggests it could serve as a monomer or a building block for functional polymers or organic materials.

For instance, amino-substituted aromatic compounds have been utilized in the functionalization of surfaces. A study on 5-amino-2-mercaptobenzimidazole demonstrated its ability to form self-assembled monolayers on gold surfaces, which can be integrated into nanophotonic devices nih.gov. While a different molecule, this example illustrates the potential of the amino group on an aromatic ring to facilitate surface modification and the creation of functional interfaces. The bromo-substituent on this compound could further be exploited for cross-coupling reactions to create more complex surface-bound structures.

However, there is currently no specific literature detailing the use of this compound in the development of advanced materials such as organic light-emitting diodes (OLEDs) or other organic electronic devices.

Methodological Advancements in Organic Synthesis and Analytical Characterization

This compound presents opportunities for methodological advancements in organic synthesis, primarily due to its trifunctional nature which allows for selective and sequential reactions. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds nih.govrsc.orgnih.govresearchgate.net. This enables the introduction of a wide variety of substituents at the 2-position of the benzene (B151609) ring.

One study investigating the synthesis of quinazolinones, a class of pharmacologically active nitrogen-containing heterocycles, attempted to use 2-bromobenzenesulfonamide (B1273658) as a reactant in a palladium-catalyzed carbonylation reaction. However, this attempt did not yield the desired product, providing valuable insight into the reactivity of the bromobenzenesulfonamide scaffold under these specific conditions mdpi.com. This finding suggests that the electronic properties of the sulfonamide group may influence the reactivity of the adjacent bromine atom in certain catalytic cycles.

The synthesis of various heterocyclic compounds often relies on starting materials containing amino and other functional groups rdd.edu.iqnih.govfrontiersin.org. This compound could serve as a precursor for a range of heterocyclic systems through reactions involving its amino and bromo functionalities.

Analytical Characterization:

The characterization of this compound and its derivatives relies on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the molecule and its derivatives. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the benzene ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amino and sulfonamide groups, and the S=O stretches of the sulfonamide.

Table 2: Key Spectroscopic Data for Characterization

| Analytical Technique | Information Obtained |

|---|---|

| ¹H NMR Spectroscopy | Chemical environment of protons, substitution pattern on the aromatic ring. |

| ¹³C NMR Spectroscopy | Carbon framework of the molecule. |

| Mass Spectrometry | Molecular weight and elemental composition. |

Future Research Directions

Exploration of Undiscovered Synthetic Pathways and Scalable Production Methods

While the synthesis of related aminobenzenesulfonamides has been documented, specific, and optimized synthetic routes for 5-Amino-2-bromobenzenesulfonamide are not extensively reported. Future research should focus on developing novel and efficient synthetic methodologies. A critical aspect of this research will be the development of scalable production methods, a crucial step for making this compound readily available for extensive research and potential commercial applications. nih.gov Insights can be drawn from established scalable processes for structurally similar compounds, such as 5-amino-2-methylbenzenesulfonamide, which could be adapted for the synthesis of its bromo-substituted counterpart. nih.gov Furthermore, exploring different halogenation techniques for the aromatic ring could provide more efficient and environmentally friendly synthetic routes. google.com

| Parameter | Description |

| Starting Materials | Investigation of various commercially available and cost-effective precursors. |

| Reaction Conditions | Optimization of temperature, pressure, catalysts, and solvents to maximize yield and purity. |

| Purification Techniques | Development of efficient and scalable purification methods such as crystallization and chromatography. |

| Process Safety | Evaluation of the safety profile of the synthetic route for industrial-scale production. |